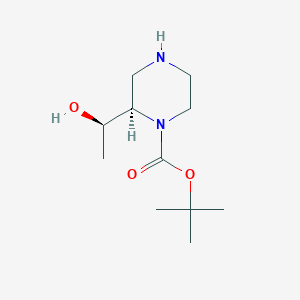

(R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl (2R)-2-[(1R)-1-hydroxyethyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-8(14)9-7-12-5-6-13(9)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGOFQGBDCLROP-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CNCCN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1CNCCN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of Substituted Piperazines

An In-Depth Technical Guide to (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine: A Chiral Building Block for Drug Discovery

Executive Summary: This guide provides a comprehensive technical overview of (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine, a key chiral intermediate in modern medicinal chemistry. The piperazine scaffold is a privileged structure in drug development, and this specific derivative offers stereochemical control and versatile functional groups for synthesizing complex bioactive molecules.[1][2] This document details the molecule's fundamental physicochemical properties, explores common synthetic strategies with mechanistic insights, outlines rigorous analytical methods for quality control, and discusses its applications in pharmaceutical research. The content is tailored for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

The piperazine ring is a cornerstone of medicinal chemistry, appearing in a vast array of marketed drugs due to its ability to impart favorable pharmacokinetic properties, such as improved aqueous solubility and bioavailability.[1][2] As a saturated heterocycle with two nitrogen atoms, it provides a flexible yet stable scaffold that can be functionalized to precisely orient substituents for optimal interaction with biological targets.[1]

The subject of this guide, (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine, is a highly valuable derivative for several reasons:

-

Stereochemical Control: It possesses two defined chiral centers, which is critical for developing stereospecific drugs that can differentiate between biological enantiomers, leading to improved efficacy and reduced off-target effects.

-

Orthogonal Functionality: The molecule features a tert-butoxycarbonyl (Boc) protected amine, a free secondary amine, and a hydroxyl group. The Boc group allows for selective reaction at the unprotected nitrogen, after which it can be cleanly removed under acidic conditions to reveal a new reactive site.[1] This enables sequential, controlled synthesis of complex, unsymmetrically substituted piperazines.

-

Versatile Building Block: The free amine and hydroxyl groups serve as handles for a wide range of chemical modifications, including alkylation, acylation, and arylation, making it a pivotal intermediate for constructing diverse chemical libraries aimed at various therapeutic targets, particularly within the central nervous system.[3]

Physicochemical and Molecular Properties

A precise understanding of a molecule's properties is fundamental to its application in synthesis and formulation. (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine is a chiral organic compound whose key characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₃ | [4] |

| Molecular Weight | 230.30 g/mol | [4] |

| CAS Number | 1932095-36-7 | [4] |

| Appearance | White to tan powder or crystals | [5] |

| Topological Polar Surface Area (TPSA) | 61.8 Ų | [4] |

| LogP (calculated) | 0.5761 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Rotatable Bonds | 1 | [4] |

| SMILES | C(OC(C)(C)C)(=O)N1O">C@@(CNCC1)[H] | [4] |

Synthesis and Mechanistic Considerations

The synthesis of unsymmetrically substituted piperazines like (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine relies heavily on protecting group strategies to differentiate the reactivity of the two nitrogen atoms.[1] The use of the Boc group is a widely adopted and robust method for this purpose.[1][6]

The Rationale for Boc Protection

The Boc group is employed due to its ideal balance of stability and lability. It is stable to a wide range of nucleophilic and basic conditions, allowing for selective functionalization of the other, unprotected nitrogen atom.[1] Subsequently, it can be efficiently removed under mild acidic conditions (e.g., trifluoroacetic acid) without affecting other acid-sensitive functional groups, a critical feature for multi-step synthesis.[1]

The general workflow involves the initial mono-protection of a piperazine precursor, followed by the introduction of the desired substituent at the N4 position, and finally, deprotection if required. This sequential approach is fundamental to building complex piperazine-containing molecules.

Caption: Generalized workflow for the synthesis of the target compound.

Protocol 1: Representative Synthesis via Reductive Amination

While multiple synthetic routes exist, a common strategy involves the reductive amination of a suitable precursor. This protocol is a representative example based on established chemical principles.

Objective: To synthesize (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine from a chiral amino alcohol precursor.

Materials:

-

(R)-1-Boc-piperazine

-

(R)-1-Hydroxy-2-oxopropane (or a suitable equivalent)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/hexane solvent system

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Nitrogen inlet

-

Addition funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: Dissolve (R)-1-Boc-piperazine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. DCM is a good solvent for the reactants and does not interfere with the reaction.

-

-

Aldehyde Addition: Add the chiral aldehyde ((R)-1-hydroxy-2-oxopropane) to the solution and stir for 30 minutes at room temperature.

-

Rationale: This allows for the formation of the iminium ion intermediate, which is the substrate for the reducing agent.

-

-

Reduction: Slowly add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Rationale: STAB is a mild and selective reducing agent ideal for reductive aminations. It is less sensitive to moisture than other hydrides like sodium borohydride.

-

-

Quenching: Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Rationale: The bicarbonate solution neutralizes the acidic byproducts and quenches any remaining reducing agent.

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers.

-

Rationale: This step isolates the product from the aqueous phase and inorganic salts.

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Rationale: Removal of residual water is crucial before purification.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient.

-

Rationale: Chromatography separates the desired product from unreacted starting materials and byproducts, ensuring high purity.

-

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and Mass Spectrometry.

Analytical Characterization and Quality Control

For a chiral intermediate intended for pharmaceutical synthesis, rigorous quality control is non-negotiable. Purity, identity, and stereochemical integrity must be confirmed. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for assessing the purity of volatile and semi-volatile compounds like this piperazine derivative.[7]

Caption: A typical quality control workflow using GC-MS.

Protocol 2: Purity Determination by GC-MS

This protocol outlines a standard method for determining the purity of (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine.

Objective: To quantify the purity and identify potential volatile impurities using GC-MS.

Materials:

-

Sample of (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine

-

High-purity methanol or ethyl acetate (GC grade)

-

2 mL GC vials with septa caps

Equipment:

-

Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

-

Capillary column (e.g., DB-5ms or equivalent)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Standard/Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of methanol in a volumetric flask to create a 1 mg/mL solution. Transfer an aliquot to a GC vial.

-

Rationale: Accurate concentration is key for reproducibility. Methanol is a common solvent that is volatile and unlikely to interfere with the analysis.

-

-

System Suitability Test (SST): Before running samples, inject a known standard to verify system performance. Check for peak shape, retention time stability, and signal-to-noise ratio.

-

Rationale (Trustworthiness): The SST is a self-validating step that ensures the analytical system is performing correctly before committing to sample analysis.

-

-

GC-MS Instrument Parameters:

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (Split mode, e.g., 50:1)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Program: Initial temperature of 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).[7]

-

MS Transfer Line: 280 °C

-

Ion Source: 230 °C

-

Scan Range: 40-500 m/z

-

Rationale: The temperature program is designed to separate compounds based on their boiling points, while the MS parameters ensure efficient ionization and detection.

-

-

Data Acquisition and Analysis: Inject the sample and acquire the data. Integrate all peaks in the resulting total ion chromatogram (TIC).

-

Impurity Identification: Identify the main peak corresponding to the target compound by its mass spectrum. Tentatively identify impurity peaks by comparing their mass spectra against a library (e.g., NIST).

-

Purity Calculation: Calculate the purity of the compound using the area percent normalization method (Area of main peak / Total area of all peaks) x 100%.

-

Note: This method assumes that all compounds have a similar response factor in the MS detector. For precise quantification of specific impurities, a reference standard for that impurity would be required.

-

Applications in Drug Development

(R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine is a strategic starting material for synthesizing pharmaceuticals, especially those targeting the central nervous system.[3] The piperazine core is a well-established pharmacophore in neuropharmacology.[3]

-

Scaffold for CNS Agents: The molecule can be elaborated into potent antagonists or agonists for various receptors (e.g., dopamine, serotonin). The free N-H group is typically arylated or alkylated to introduce a pharmacophore that dictates target specificity, while the hydroxyl group can be used to modulate solubility or as another point of attachment.

-

Improving Pharmacokinetics: The piperazine moiety itself often enhances the solubility and metabolic stability of a drug candidate.[2] By using this chiral building block, medicinal chemists can build these properties into a new chemical entity from the ground up.

-

Combinatorial Chemistry: The orthogonal reactivity of the functional groups makes this compound ideal for generating libraries of related molecules for high-throughput screening. The Boc-protected nitrogen can be deprotected and functionalized in a second step, allowing for the creation of diverse N,N'-disubstituted piperazines.[1]

Conclusion

(R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its defined stereochemistry, versatile functional groups, and the strategic utility of the Boc protecting group provide chemists with a reliable and powerful platform for the synthesis of novel, complex, and potentially life-changing therapeutics. The robust synthetic and analytical protocols associated with its use ensure the quality and reproducibility required for progression through the drug development pipeline.

References

-

Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. ResearchGate. [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. National Center for Biotechnology Information. [Link]

-

1-(2-Hydroxyethyl)piperazine. PubChem. [Link]

-

1,4-Bis(2-hydroxyethyl)piperazine. NIST WebBook. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

-

1-(2-Hydroxyethyl)piperazine (CAS 103-76-4) | ≥99.5% Purity. Royalchem. [Link]

- Preparation method of 2-hydroxyethyl piperazine.

-

1-Boc-4-(2-hydroxyethyl)piperazine, 97%. Fisher Scientific. [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemscene.com [chemscene.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

(R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth analysis of (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine, a chiral building block of significant interest in medicinal chemistry and drug development. We will explore its structural features, physicochemical properties, and stereocontrolled synthesis. Furthermore, this guide details robust analytical protocols for structural verification and purity assessment, and discusses its strategic application in the synthesis of complex, three-dimensional molecules for modern drug discovery programs. The content herein is designed for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in the creation of novel therapeutics.

Introduction: The Strategic Value of Chiral Piperazines

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of marketed drugs.[1][2] Structurally, it is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, which imparts conformational flexibility and tunable basicity, allowing for potent and selective interactions with biological targets.[3]

While symmetrically and unsymmetrically N,N'-disubstituted piperazines are common, the introduction of stereocenters directly onto the piperazine ring, particularly at the C2 position, offers a critical advantage: increased three-dimensional complexity.[1][4] This structural elaboration is crucial for enhancing target affinity, improving selectivity, and optimizing pharmacokinetic profiles. (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine is an exemplary chiral building block that provides two specific stereocenters and orthogonal functional handles, making it an invaluable tool for navigating and expanding relevant chemical space in drug discovery.

Physicochemical and Structural Properties

(R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine, also known as tert-Butyl (R)-2-((R)-1-hydroxyethyl)piperazine-1-carboxylate, possesses a unique combination of functional groups that define its synthetic utility.

Structure:

(Simplified 2D representation)

The molecule's reactivity is governed by three key features:

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group at the N1 position serves as an acid-labile protecting group.[5] It is stable under basic and neutral conditions but can be efficiently removed using acids like trifluoroacetic acid (TFA), unmasking the secondary amine for further functionalization.[6][] This orthogonal protection strategy is fundamental for the regioselective synthesis of complex piperazine derivatives.[3][4]

-

The Secondary Amine: The unprotected N4 nitrogen is a nucleophilic center, readily participating in reactions such as alkylation, acylation, and reductive amination.

-

The Secondary Alcohol: The hydroxyl group on the ethyl side chain provides an additional site for modification, such as esterification, etherification, or oxidation, allowing for further diversification of the molecular scaffold.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1932095-36-7 | [8] |

| Molecular Formula | C₁₁H₂₂N₂O₃ | [8] |

| Molecular Weight | 230.30 g/mol | [8] |

| Topological Polar Surface Area (TPSA) | 61.8 Ų | [8] |

| Predicted XlogP | 0.5761 | [8] |

| Hydrogen Bond Donors | 2 | [8] |

| Hydrogen Bond Acceptors | 4 | [8] |

| Rotatable Bonds | 1 | [8] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure 2-substituted piperazines presents a significant challenge due to the need for precise stereochemical control.[1][4] Effective strategies often commence from the chiral pool, utilizing readily available, optically pure starting materials like α-amino acids to establish the desired stereochemistry early in the synthetic sequence.[9][10][11]

A plausible and efficient route to (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine can be envisioned starting from (R)-Alanine. This approach ensures the stereochemistry at the C2 position of the piperazine ring is set from a commercially available and inexpensive chiral precursor.

Diagram 1: Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine.

Experimental Protocol: Representative Synthesis

This protocol is a representative methodology based on established chemical transformations for synthesizing chiral piperazines.

Step 1: Boc Protection of (R)-Alanine

-

Dissolve (R)-Alanine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium hydroxide (2.5 eq) and cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while maintaining the temperature.

-

Allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Acidify the mixture with 1M HCl to pH 2-3 and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (R)-N-Boc-Alanine.

Step 2: Reduction to (R)-N-Boc-Alaninol

-

Dissolve (R)-N-Boc-Alanine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C and slowly add a solution of lithium aluminium hydride (LiAlH₄, 1.5 eq) in THF.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction at 0 °C by sequential addition of water, 15% NaOH solution, and water again.

-

Filter the resulting slurry through celite and concentrate the filtrate to obtain crude (R)-N-Boc-Alaninol.

Rationale: The use of a powerful reducing agent like LiAlH₄ is necessary for the efficient reduction of the carboxylic acid to the primary alcohol.

(Subsequent steps involving mesylation, alkylation, deprotection, cyclization, and final reduction would follow established literature procedures for piperazine ring formation.)

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the chemical identity, structure, and stereochemical integrity of the final product. A combination of spectroscopic and chromatographic methods provides a self-validating system for quality control.

Protocol 1: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary technique for unambiguous structure elucidation.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Analysis: Confirm the presence of all expected signals, their chemical shifts, multiplicities, and integrations corresponding to the target structure.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts

| Assignment | Expected ¹H Shift (δ, ppm) | Expected ¹³C Shift (δ, ppm) |

| Boc -C(CH₃)₃ | ~1.45 (s, 9H) | ~28.4 |

| Boc -C(CH₃)₃ | ~80.1 | |

| Boc -C=O | ~155.0 | |

| Piperazine Ring CH, CH₂ | 2.60 - 4.00 (m) | 45.0 - 60.0 |

| -CH(OH)- | ~3.80 - 4.20 (m, 1H) | ~65.0 |

| -CH(OH)CH₃ | ~1.15 (d, 3H) | ~20.0 |

| -OH | Variable, broad (s, 1H) | |

| -NH | Variable, broad (s, 1H) |

Note: Expected shifts are estimates based on analogous structures. Actual values may vary based on solvent and concentration. The conformational behavior of the piperazine ring and restricted rotation around the N-Boc amide bond may lead to broadened signals or the presence of conformers at room temperature.[12]

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric purity (e.e.).

-

Column: Select a suitable chiral stationary phase (e.g., Daicel Chiralpak IA, IB, or IC).

-

Mobile Phase: Use a mixture of hexane/isopropanol or a similar non-polar/polar solvent system. An isocratic elution is typically sufficient.

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

-

Injection & Detection: Inject 5-10 µL of the sample solution and monitor the elution profile using a UV detector (e.g., at 210 nm).

-

Analysis: The (R,R)-enantiomer should elute as a single, sharp peak. The absence of other peaks at different retention times confirms high enantiomeric purity.

Applications in Drug Development

(R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine is not an active pharmaceutical ingredient itself, but rather a high-value intermediate for building more complex drug candidates. Its utility stems from the ability to selectively functionalize its three reactive sites.

Diagram 2: Synthetic Diversification Pathways

Sources

- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemscene.com [chemscene.com]

- 9. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]

- 12. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Synthesis of Chiral 2-Substituted Piperazines: A Technical Guide for Drug Discovery Professionals

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of blockbuster drugs.[1][2] While traditionally, substitutions have been focused on the nitrogen atoms, the exploration of stereochemically defined carbon-substituted piperazines, particularly at the C2 position, has unveiled a vast and underexplored chemical space ripe for the development of novel therapeutics with enhanced three-dimensional complexity.[3][4] This in-depth technical guide provides a comprehensive overview of the core strategies for the asymmetric synthesis of chiral 2-substituted piperazines. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of methods, but a critical analysis of the causality behind experimental choices, empowering the reader to make informed decisions in their synthetic endeavors.

The Strategic Importance of Chirality in the Piperazine Scaffold

The introduction of a stereocenter at the C2 position of the piperazine ring fundamentally alters its conformational landscape and its potential interactions with biological targets. This added three-dimensionality can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. However, the synthesis of enantiomerically pure 2-substituted piperazines presents a significant challenge. This guide will navigate the primary methodologies employed to overcome this hurdle, focusing on catalytic asymmetric synthesis, the utilization of the chiral pool, and diastereoselective approaches.

Key Synthetic Strategies for Accessing Chiral 2-Substituted Piperazines

The synthetic chemist's toolkit for accessing chiral 2-substituted piperazines is diverse, with the choice of strategy often depending on the desired substitution pattern, scalability, and the availability of starting materials. The following sections will delve into the most impactful and widely adopted approaches.

Catalytic Asymmetric Synthesis: The Pursuit of Enantioselectivity

Catalytic asymmetric methods represent the pinnacle of elegance and efficiency in chiral synthesis, offering the potential to generate high enantiomeric excess (ee) with only a substoichiometric amount of a chiral catalyst.

A powerful strategy for the synthesis of enantioenriched piperazin-2-ones, which can be subsequently reduced to the corresponding piperazines, is the palladium-catalyzed asymmetric allylic alkylation.[5] This method allows for the construction of α-secondary and α-tertiary stereocenters with good to excellent yields and enantioselectivities.[5]

-

Mechanism and Rationale: The reaction typically involves the decarboxylative allylic alkylation of N-protected piperazin-2-ones. The choice of a chiral phosphine ligand, such as a PHOX ligand, is critical for inducing asymmetry in the transition state, thereby controlling the facial selectivity of the nucleophilic attack. The use of differentially N-protected piperazin-2-ones allows for further synthetic diversification.

-

Workflow Diagram:

Caption: Workflow for Palladium-Catalyzed Asymmetric Allylic Alkylation.

Iridium catalysis has emerged as a powerful tool for the enantioselective formation of C-N bonds. In the context of piperazine synthesis, intramolecular asymmetric allylic amination of pyrrole derivatives tethered to an allylic carbonate has proven to be an effective strategy for constructing pyrrole-fused piperazine and piperazinone derivatives with high enantioselectivity.[6]

-

Mechanism and Rationale: The reaction proceeds via the formation of a chiral iridium-π-allyl complex. The stereochemical outcome is dictated by the chiral ligand, often a phosphoramidite, which directs the intramolecular nucleophilic attack of the pyrrole nitrogen onto the allylic system. This method provides access to complex, fused heterocyclic systems.

Asymmetric hydrogenation is a classic and highly reliable method for the synthesis of chiral compounds. The palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols offers a direct route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities.[7] These intermediates can then be readily converted to the corresponding chiral piperazines.

-

Mechanism and Rationale: The success of this transformation hinges on the selection of an appropriate chiral ligand that can effectively coordinate to the palladium center and control the stereochemistry of the hydrogen addition to the pyrazine ring. The tautomeric nature of the pyrazin-2-ol substrate is key to its reactivity.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, with amino acids being a prime example. Synthesizing chiral 2-substituted piperazines from amino acids is a practical and widely employed strategy.[3][8]

-

General Approach: A typical sequence involves the coupling of a protected amino acid with a suitable nitrogen-containing fragment, followed by cyclization and subsequent reduction of the resulting diketopiperazine or piperazinone intermediate.[1] This approach allows for the straightforward incorporation of the amino acid's side chain as the C2 substituent of the piperazine ring.

-

Experimental Protocol: Synthesis of (S)-2-Methylpiperazine from L-Alanine (Illustrative)

-

Esterification: L-Alanine is converted to its corresponding methyl ester hydrochloride.

-

Dipeptide Formation: The L-alanine methyl ester is coupled with an N-protected glycine derivative to form a dipeptide.

-

Cyclization: The dipeptide is deprotected and cyclized under basic conditions to form the corresponding diketopiperazine.

-

Reduction: The diketopiperazine is reduced using a powerful reducing agent such as lithium aluminum hydride (LiAlH4) or a borane reagent (e.g., NaBH4/I2) to yield (S)-2-methylpiperazine.[1][8]

-

Diastereoselective Strategies: Controlling Relative Stereochemistry

When multiple stereocenters are present, controlling the relative stereochemistry becomes paramount. Diastereoselective reactions are designed to favor the formation of one diastereomer over others.

The intramolecular hydroamination of aminoalkenes is a powerful method for the diastereoselective synthesis of 2,6-disubstituted piperazines.[4][9] This reaction can be catalyzed by various transition metals, with palladium being a common choice.

-

Key Considerations: The stereochemical outcome of the cyclization is often influenced by the existing stereocenter in the aminoalkene substrate, leading to a high degree of diastereoselectivity. The choice of catalyst and reaction conditions can be tuned to favor the formation of either the cis or trans diastereomer.

A concise and modular approach for the asymmetric synthesis of cis-2,6-disubstituted piperazines involves a key palladium-catalyzed carboamination of an N1-aryl-N2-allyl-1,2-diamine with an aryl bromide.[10][11] This reaction forms the heterocyclic ring and two new bonds in a single step with high diastereoselectivity.

Direct C-H Functionalization: An Emerging Frontier

Direct C-H functionalization represents a paradigm shift in synthetic chemistry, offering the potential to form C-C or C-heteroatom bonds without the need for pre-functionalized starting materials. The asymmetric lithiation-trapping of N-Boc protected piperazines using a chiral ligand like (-)-sparteine or a (+)-sparteine surrogate is a notable example of this approach.[12]

-

Mechanism and Rationale: A strong base, such as sec-butyllithium, in the presence of a chiral diamine ligand, selectively deprotonates one of the enantiotopic protons at the C2 position of the piperazine ring. The resulting chiral organolithium species is then trapped with an electrophile to afford the enantioenriched 2-substituted piperazine. The stereoselectivity is governed by the choice of the chiral ligand and can also be influenced by the nature of the electrophile.[12]

Comparative Analysis of Synthetic Strategies

The selection of an optimal synthetic route is a critical decision in any drug development program. The following table provides a comparative overview of the key features of the discussed strategies.

| Strategy | Key Advantages | Key Disadvantages | Typical Enantiomeric Excess (ee) | Scalability |

| Catalytic Asymmetric Synthesis | High enantioselectivity, atom economy. | Catalyst cost and sensitivity, process optimization can be challenging. | >90% | Moderate to High |

| Chiral Pool Synthesis | Readily available and inexpensive starting materials, predictable stereochemistry. | Limited to the diversity of the chiral pool, may require more synthetic steps. | >98% | High |

| Diastereoselective Strategies | Excellent control of relative stereochemistry. | Often requires a pre-existing stereocenter. | N/A (focus on dr) | Moderate to High |

| Direct C-H Functionalization | Step economy, avoids pre-functionalization. | Often requires cryogenic temperatures, limited substrate scope. | Variable, can be >90% | Low to Moderate |

Conclusion and Future Outlook

The synthesis of chiral 2-substituted piperazines is a vibrant and evolving field of research, driven by the immense potential of these scaffolds in drug discovery. While significant progress has been made, particularly in the realm of catalytic asymmetric methods and the strategic use of the chiral pool, challenges remain. The development of more general, scalable, and cost-effective methods for the enantioselective synthesis of a wider range of 2-substituted piperazines will continue to be a major focus. Furthermore, the continued exploration of direct C-H functionalization techniques holds the promise of even more efficient and elegant synthetic routes in the future. By understanding the principles and practicalities of the methodologies outlined in this guide, researchers and drug development professionals will be better equipped to navigate this exciting area of medicinal chemistry and unlock the full potential of chiral piperazine-containing therapeutics.

References

-

Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. stoltz2.caltech.edu. 5

-

Enantioselective Synthesis of Pyrrole-Fused Piperazine and Piperazinone Derivatives via Ir-Catalyzed Asymmetric Allylic Amination. ACS Publications.

-

Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PMC.

-

Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. ScienceDirect.

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.

-

Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing.

-

Asymmetric synthesis of 1-(2- and 3-haloalkyl)azetidin-2-ones as precursors for novel piperazine, morpholine, and 1,4-diazepane annulated beta-lactams. PubMed.

-

Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. PubMed Central.

-

A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. PMC.

-

A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. ACS Publications.

-

Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis.

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.

-

Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry.

-

Diamine Ligands for Asymmetric Catalysis: Facile Synthesis of C2-Symmetric Piperazines from Seebach's Oxazolidinone. ResearchGate.

-

Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. RSC Publishing.

-

Understanding the Market for Chiral Building Blocks: A Focus on S-Piperazine-2-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD..

-

A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. Google Patents.

-

Preparation of chiral 2-methylpiperazine. ResearchGate.

-

The medicinal chemistry of piperazines: A review. ResearchGate.

-

Syntheses and transformations of piperazinone rings. A review. ResearchGate.

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.

-

2-Methylpiperazine synthesis. ChemicalBook.

-

Synthesis of piperazines. Organic Chemistry Portal.

Sources

- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]

- 9. Piperazine synthesis [organic-chemistry.org]

- 10. A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

Technical Monograph: (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine

[1]

CAS Number: 1932095-36-7 Formula: C₁₁H₂₂N₂O₃ Molecular Weight: 230.30 g/mol IUPAC Name: tert-butyl (2R)-2-[(1R)-1-hydroxyethyl]piperazine-1-carboxylate[1]

Executive Summary & Strategic Utility

(R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine is a bifunctional, chirally pure scaffold. Unlike the common linear 2-hydroxyethyl piperazines used in older antipsychotics (e.g., fluphenazine), this molecule features a branched 1-hydroxyethyl side chain at the C2 position.

Core Value Proposition:

-

Conformational Restriction: The C2-substitution locks the piperazine ring into a preferred chair conformation, reducing the entropic penalty upon binding to protein targets (e.g., Kinases, GPCRs).

-

Stereochemical Control: The (R,R) configuration provides a specific 3D vector for the hydroxyl group, often exploited to engage hydrogen bond donors in a hydrophobic pocket.

-

Orthogonal Protection: The N1-Boc group allows for selective functionalization of the N4-amine, followed by N1-deprotection or O-functionalization.

Physicochemical Profile

The following data aggregates predicted and experimental values for the (R,R) isomer.

| Property | Value | Notes |

| Physical State | Solid or Viscous Oil | Low melting point solid; tends to supercool. |

| Boiling Point | ~330°C (Predicted) | Decomposes before boiling at atm pressure. |

| pKa (N4-H) | 8.8 ± 0.2 | The secondary amine is basic and nucleophilic. |

| pKa (OH) | ~16 | Typical secondary alcohol. |

| LogP | 0.58 | Moderate lipophilicity; good for oral bioavailability. |

| TPSA | 61.8 Ų | Favorable for membrane permeability (<140 Ų). |

| Solubility | DMSO, MeOH, DCM | High solubility in polar organic solvents. |

| Chirality | (2R, 1'R) | Diastereomeric purity is critical (>98% de). |

Synthetic Methodology

The synthesis of high-purity (R,R) isomer requires distinguishing it from the (R,S) diastereomer. The most robust route involves the stereoselective reduction of a ketone precursor.

Retrosynthetic Analysis

The (R,R) architecture is typically accessed via:

-

Precursor: (R)-1-Boc-2-acetylpiperazine.

-

Transformation: Diastereoselective reduction of the acetyl carbonyl.

-

Purification: Resolution of the resulting alcohol diastereomers.

Experimental Protocol (Representative)

Step 1: Synthesis of (R)-1-Boc-2-acetylpiperazine

-

Starting Material: (R)-2-acetylpiperazine (derived from resolution of 2-acetylpiperazine or from D-alanine derivatives).

-

Reagents: Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve (R)-2-acetylpiperazine (1.0 eq) in DCM at 0°C.

-

Add TEA (1.5 eq) followed by slow addition of Boc₂O (1.1 eq).

-

Stir at RT for 4 hours. The N1 position is sterically favored for acylation over N4 due to the proximity of the C2 substituent, though mixtures may form requiring chromatography.

-

Isolate (R)-1-Boc-2-acetylpiperazine.

-

Step 2: Stereoselective Reduction to (R,R)-Isomer

-

Reagents: L-Selectride (Lithium tri-sec-butylborohydride) or NaBH₄ with CeCl₃ (Luche Reduction).

-

Rationale: Standard NaBH₄ reduction yields a mixture of (R,R) and (R,S) alcohols. Bulky hydrides like L-Selectride enhance diastereoselectivity.

-

Protocol:

-

Cool a solution of (R)-1-Boc-2-acetylpiperazine in THF to -78°C.

-

Add L-Selectride (1.2 eq) dropwise.

-

Stir for 2 hours, allowing slow warming to 0°C.

-

Quench with oxidative workup (NaOH/H₂O₂).

-

Critical Step: Purify via chiral HPLC or recrystallization to isolate the (R,R) diastereomer (CAS 1932095-36-7) from the (R,S) byproduct.

-

Synthesis Workflow Diagram

Caption: Step-wise synthesis emphasizing the resolution and stereoselective reduction required for the (R,R) isomer.

Reactivity & Handling

Orthogonal Reactivity Map

The molecule possesses three distinct reactive sites, allowing for versatile library generation in medicinal chemistry.

-

N4-Amine (Secondary): The most nucleophilic site. Reacts readily with alkyl halides (SN2), acid chlorides (Amidation), and isocyanates (Urea formation).

-

C2-Hydroxyl (Secondary Alcohol): Less reactive than the amine. Can be oxidized to a ketone, mesylated for elimination/substitution, or used in Mitsunobu reactions to invert stereochemistry.

-

N1-Boc (Carbamate): Acid-labile protecting group. Stable to bases and nucleophiles; cleaved by TFA or HCl/Dioxane.

Reactivity Diagram

Caption: Orthogonal reactivity profile. The N4 amine is the primary handle for diversification.

Stability & Storage[2]

-

Acid Sensitivity: Strictly avoid exposure to mineral acids (HCl, H₂SO₄) or Lewis acids unless deprotection is intended.

-

Hygroscopicity: The hydroxyl and amine groups make the solid hygroscopic. Store under nitrogen/argon at 2-8°C.

-

Shelf Life: Stable for >2 years if stored desipccated at -20°C.

Applications in Drug Discovery[3][4][5][6][7][8]

This scaffold is not merely a linker; it is a pharmacophore modulator .

Kinase Inhibitors

In kinase drug design, the piperazine ring often binds to the solvent-exposed region of the ATP-binding pocket. The (R)-1-hydroxyethyl group serves two functions:

-

Solubility Handle: The hydroxyl group lowers LogD, improving metabolic stability.

-

Selectivity Filter: The methyl branch creates steric clash with non-target isoforms, enhancing selectivity profiles compared to the linear ethyl analog.

GPCR Ligands

For targets like Dopamine (D2/D3) or Serotonin receptors, the piperazine nitrogen (N4) acts as the basic center interacting with the conserved Aspartate residue. The C2-substituent restricts the rotation of the piperazine, locking it into a bioactive conformation that can increase potency by 10-100 fold compared to unsubstituted piperazines.

References

-

ChemScene. (2024). tert-Butyl (R)-2-((R)-1-hydroxyethyl)piperazine-1-carboxylate Product Data. Retrieved from [1]

-

Sigma-Aldrich. (2024). Piperazine Building Blocks and CAS 1932095-36-7 Data. Retrieved from

-

BenchChem. (2025).[2][3] Application Notes and Protocols for Hydroxyethylpiperazines in Pharmaceutical Synthesis. Retrieved from

-

National Center for Biotechnology Information. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PMC7254286. Retrieved from

-

European Journal of Medicinal Chemistry. (2022). 2-(2-Hydroxyethyl)piperazine derivatives as potent human carbonic anhydrase inhibitors. Retrieved from

(R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine safety data sheet

Technical Whitepaper: Handling, Safety, and Application Protocols for (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine

Part 1: Chemical Identity & Technical Specifications

1.1. Molecule Overview (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine is a high-value chiral building block used primarily in the synthesis of enantiopure pharmaceutical intermediates. Its structure features a piperazine ring with orthogonal reactivity: a secondary amine (N4) available for immediate functionalization, a Boc-protected amine (N1) for stability, and a chiral hydroxyethyl side chain that introduces stereochemical complexity (often critical for kinase inhibitor binding pockets).

1.2. Physicochemical Datasheet

| Property | Specification |

| Chemical Name | tert-Butyl (R)-2-((R)-1-hydroxyethyl)piperazine-1-carboxylate |

| CAS Number | 1932095-36-7 |

| Molecular Formula | C₁₁H₂₂N₂O₃ |

| Molecular Weight | 230.30 g/mol |

| Appearance | White to off-white/tan crystalline powder |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate |

| Chirality | (2R, 1'R) configuration |

| pKa (Predicted) | ~8.5 (Secondary amine), ~14 (Hydroxyl) |

| Storage Condition | +2°C to +8°C (Refrigerate), Hygroscopic |

1.3. Structural Visualization The following diagram illustrates the functional zones of the molecule, highlighting the orthogonal protection strategy.

Caption: Functional decomposition of the molecule showing reactive sites (Green) and protected sites (Red).

Part 2: Hazard Identification & Safety Profile (GHS)

2.1. GHS Classification While specific toxicological data for this isomer is limited, it is classified based on the structural properties of Boc-protected amino-alcohols and piperazines.

-

Signal Word: WARNING

-

Hazard Statements:

2.2. Toxicology Insights (Application Scientist Perspective)

-

Sensitization Risk: Piperazine derivatives are known sensitizers. Although the Boc group mitigates volatility, the free secondary amine (N4) can react with skin proteins. Always treat as a potential sensitizer.

-

Boc Decomposition: Upon exposure to strong acids or high heat (>150°C), the Boc group decomposes to release isobutylene (flammable gas) and CO₂.

Part 3: Safe Handling & Storage Protocols

3.1. Storage Logic: The "Why" Behind the Protocol Standard SDSs suggest "Store Cool/Dry." However, for chiral intermediates, the nuance is critical:

-

Stereochemical Integrity: While the carbon stereocenters are generally stable, the presence of a free amine and a hydroxyl group creates a potential for intramolecular cyclization or racemization under thermal stress.

-

Oxidation Prevention: The secondary amine is susceptible to N-oxidation if left in open air, leading to N-oxide impurities that are difficult to purge.

3.2. Handling Protocol

-

Atmosphere: Handle under inert gas (Nitrogen or Argon) when dispensing large quantities.

-

Hygroscopicity: The hydroxyl group makes the solid hygroscopic. Moisture uptake alters the effective molecular weight, leading to stoichiometry errors in synthesis.

-

Action: Allow the container to equilibrate to room temperature before opening to prevent condensation.

-

3.3. Emergency Response Decision Tree

Caption: Immediate triage protocol for personnel exposure events.

Part 4: Application Workflows (Synthesis & Usage)

4.1. Strategic Usage in Synthesis This molecule is designed for orthogonal functionalization . The "Application Scientist" approach dictates that you utilize the reactivity difference between the free N4 amine and the Boc-protected N1 amine.

4.2. Protocol: Selective N4-Functionalization (Reductive Amination) Objective: Attach a side chain to the free amine without disturbing the Boc group or the hydroxyl center.

-

Preparation: Dissolve (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine (1.0 eq) in anhydrous DCE (Dichloroethane) or DCM.

-

Reagent Addition: Add the target Aldehyde (1.1 eq). Stir for 30 mins to form the hemiaminal/imine.

-

Reduction: Add STAB (Sodium Triacetoxyborohydride, 1.5 eq) portion-wise.

-

Expert Note: Do not use Sodium Cyanoborohydride if avoiding toxic waste is a priority; STAB is safer and effective for secondary amines.

-

-

Quench: Quench with saturated NaHCO₃. The Boc group remains stable at pH > 7.

4.3. Protocol: Boc-Deprotection (The "Clean" Method) Objective: Remove the N1 protection to release the diamine.

-

Solvent: Dissolve substrate in DCM (concentration ~0.1 M).

-

Acid: Add TFA (Trifluoroacetic acid) dropwise at 0°C. Ratio: DCM:TFA (4:1).

-

Causality: Adding at 0°C prevents exotherm-driven side reactions.

-

-

Monitoring: Monitor by TLC (ninhydrin stain) or LCMS.[6] The Boc group usually cleaves within 1-2 hours.

-

Workup (Critical): The product will exist as a TFA salt. To obtain the free base, use an ion-exchange resin (e.g., SCX-2) or wash with basic resin. Avoid liquid-liquid extraction with strong base if the product is highly water-soluble.

4.4. Synthetic Pathway Visualization

Caption: Standard workflow for utilizing the orthogonal protection of the piperazine scaffold.

Part 5: Waste Disposal & Environmental Compliance

-

Classification: As a nitrogen-containing organic compound, it should be treated as hazardous chemical waste.

-

Incineration: The preferred method is thermal destruction in a licensed chemical incinerator equipped with scrubbers for Nitrogen Oxides (NOx).

-

Aqueous Waste: Do not dispose of down the drain. The compound is harmful to aquatic life (based on general piperazine toxicity profiles).[1]

References

-

PubChem . (2025).[3] Piperazine and Derivatives: GHS Classification and Pharmacology. National Library of Medicine. Retrieved from [Link]

-

European Chemicals Agency (ECHA) . (n.d.). C&L Inventory: Piperazine Derivatives. Retrieved from [Link]

Sources

Technical Guide: Commercial Availability & Synthetic Utility of (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine

Executive Summary

Compound: (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine CAS Registry Number: 1932095-36-7 Core Application: Chiral building block for kinase inhibitors, GPCR ligands, and fragment-based drug discovery (FBDD).

This technical guide addresses the sourcing, synthesis, and application of (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine , a high-value chiral scaffold. Unlike the commoditized racemate or the achiral hydroxymethyl analogs, this specific stereoisomer ((2R, 1'R)-configuration) allows for precise probing of hydrophobic pockets in protein targets while providing a vector (the hydroxyl group) for solubility enhancement or further functionalization.

Part 1: Commercial Availability & Sourcing Intelligence

Market Status

The commercial landscape for (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine is characterized by specialty tier availability . It is not a bulk commodity chemical; rather, it is synthesized on-demand or stocked in small quantities (milligram to gram scale) by specialized chiral chemistry vendors.

Key Identifiers for Sourcing:

-

CAS Number: 1932095-36-7 (Specific to the (R,R) isomer)

-

Chemical Name: tert-Butyl (R)-2-((R)-1-hydroxyethyl)piperazine-1-carboxylate[1]

-

MDL Number: MFCD28968641 (Verify with specific vendor)

Primary Vendors & Purity Tiers

Due to the difficulty in separating diastereomers of hydroxyethyl-substituted piperazines, sourcing from vendors with validated chiral chromatography data is non-negotiable.

| Vendor Category | Typical Purity | Lead Time | Scale | Recommended For |

| Catalog Specialists (e.g., ChemScene, WuXi) | >97% (ee >98%) | 1-2 Weeks | mg - 100g | SAR exploration, Hit-to-Lead |

| Custom Synthesis Houses | >98% (ee >99%) | 4-8 Weeks | 100g - kg | GLP Tox studies, Process Development |

| Aggregators (e.g., MolPort) | Variable | Variable | mg | Initial screening |

Critical Procurement Note: Many vendors list the racemic or diastereomeric mixture under similar names. Always request the Certificate of Analysis (CoA) with specific optical rotation data (

) or Chiral HPLC traces before purchasing to confirm the (2R, 1'R) configuration.

Part 2: Technical Synthesis & Manufacturing Logic

For researchers requiring bulk quantities or needing to validate the structure, understanding the synthesis is crucial. The (R,R) stereochemistry is challenging because it requires controlling two chiral centers: the ring carbon (C2) and the side-chain carbon (C1').

The "Chiral Pool" Synthetic Strategy

The most robust synthetic route leverages the "chiral pool," specifically utilizing D-Allo-Threonine or L-Threonine derivatives. The (2R, 1'R) configuration corresponds to the stereochemistry found in D-Allo-Threonine .

Canonical Workflow:

-

Starting Material: D-Allo-Threonine Methyl Ester (provides the R,R centers).

-

Coupling: Reaction with N-Boc-Glycine (or N-Benzyl-Glycine) to form the dipeptide.

-

Cyclization: Acid or base-catalyzed cyclization to form the Diketopiperazine (DKP).

-

Global Reduction: Reduction of the amide carbonyls using Borane (

) or Lithium Aluminum Hydride (LAH). -

Regioselective Protection: Installation of the Boc group at N1.

Regioselectivity Challenge (N1 vs. N4)

A common pitfall in piperazine synthesis is distinguishing between the N1 (hindered by C2 substituent) and N4 (less hindered) nitrogens.

-

Direct Boc protection of the free piperazine typically yields the N4-Boc product (unwanted regioisomer).

-

The Solution: Use an orthogonal protection strategy (e.g., N4-Benzyl).

Synthesis Workflow Diagram

The following diagram illustrates the logical flow for synthesizing the target molecule with high stereochemical fidelity.

Caption: Figure 1. Orthogonal protection strategy ensuring retention of (R,R) stereochemistry and correct N1-Boc regiochemistry.

Part 3: Quality Control & Analytical Validation

To ensure the integrity of your biological data, the following analytical parameters must be verified upon receipt of the compound.

Analytical Specifications Table

| Test Parameter | Method | Acceptance Criteria | Rationale |

| Proton NMR | 1H NMR (DMSO-d6 or CDCl3) | Consistent structure, no extra peaks | Verifies chemical identity and solvent removal. |

| Chiral Purity | Chiral HPLC (e.g., Chiralpak AD-H or IC) | ee > 98% (de > 98%) | Essential to avoid "isobaric" biological noise from diastereomers. |

| Regiochemistry | 2D NMR (HMBC/NOESY) | Cross-peaks confirm Boc at N1 | Distinguishes from the N4-Boc regioisomer (common impurity). |

| Mass Spectrometry | LC-MS (ESI+) | [M+H]+ = 231.30 Da | Confirms molecular weight. |

Self-Validating Protocol: Regioisomer Check

The Problem: Commercial batches can sometimes be mixtures of N1-Boc and N4-Boc isomers. The Check: Run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

-

Target (N1-Boc): You should see a strong NOE correlation between the Boc tert-butyl protons and the methine proton at C2 (the chiral center).

-

Impurity (N4-Boc): The Boc protons will show correlations to the C3 and C5 ring protons, but weak or no correlation to the C2 methine.

Part 4: Applications in Drug Discovery

Structural Advantages

The (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine scaffold offers unique advantages over the standard methyl-piperazine or hydroxymethyl-piperazine:

-

Solubility & Polarity: The hydroxyl group lowers LogP (approx 0.57), improving water solubility compared to alkyl-piperazines.

-

Stereodefined Interactions: The fixed (R,R) geometry allows the hydroxyl group to act as a specific H-bond donor/acceptor in the solvent-exposed front of a kinase ATP pocket or a GPCR allosteric site.

-

Vector for Growth: The hydroxyl group is a handle. It can be converted to a fluoride (for metabolic stability), a methoxy group, or oxidized to a ketone to alter pKa.

Fragment-Based Drug Discovery (FBDD) Workflow

This molecule is an ideal "Exit Vector" fragment.

Caption: Figure 2. Utilization of the scaffold in a divergent library synthesis campaign.

References

-

ChemScene. (2024). Product Data Sheet: tert-Butyl (R)-2-((R)-1-hydroxyethyl)piperazine-1-carboxylate (CAS 1932095-36-7).[1] Retrieved from [1]

- Rossen, K., et al. (1993). Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of Chiral Piperazine-2-carboxamides.Journal of Organic Chemistry, 58(23). (Foundational chemistry for chiral piperazine synthesis).

-

PubChem. (2025).[2] Compound Summary: tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate (Regio/Stereo Isomer Comparison). Retrieved from

- Kiely, J. S., et al. (1991). A Novel Synthesis of Enantiomerically Pure 2-Substituted Piperazines.Journal of Heterocyclic Chemistry, 28(6). (Methodology for amino acid derived piperazines).

Sources

Methodological & Application

Application Note: (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine as a Chiral Scaffold & Auxiliary

This Application Note and Protocol Guide is designed to meet the rigorous standards of pharmaceutical research and development. It addresses the specific stereochemical utility of (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine (CAS: 1932095-36-7), a high-value chiral scaffold used to induce defined 3D conformations in bioactive molecules.[1]

Executive Summary

(R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine is a bifunctional chiral building block that serves as a critical "stereochemical anchor" in drug discovery.[1] Unlike transient chiral auxiliaries (e.g., Evans oxazolidinones) that are removed after synthesis, this scaffold is typically retained in the final pharmacophore. Its value lies in its ability to:

-

Restrict Conformation: The steric bulk of the C2-hydroxyethyl group locks the piperazine ring into a preferred chair conformation, reducing the entropic penalty of ligand-receptor binding.

-

Direct Vectorial Functionalization: The orthogonal reactivity of the N1-Boc, N4-Secondary Amine, and C2-Secondary Alcohol allows for precise, sequential growth of the molecule in three distinct vectors.

-

Modulate Solubility: The polar hydroxyl group enhances aqueous solubility (logP ~0.6), a common liability in lipophilic kinase and GPCR inhibitors.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | tert-butyl (2R)-2-[(1R)-1-hydroxyethyl]piperazine-1-carboxylate |

| CAS Number | 1932095-36-7 |

| Molecular Formula | C₁₁H₂₂N₂O₃ |

| Molecular Weight | 230.30 g/mol |

| Stereochemistry | (2R, 1'R) - anti configuration relative to ring plane |

| Appearance | Viscous colorless oil to low-melting white solid |

| Solubility | Soluble in DMSO, MeOH, DCM, THF; Sparingly soluble in water |

| pKa (Calc) | ~8.5 (N4-amine), ~14.8 (Alcohol) |

Mechanistic Rationale: The "Stereochemical Anchor" Effect

In medicinal chemistry, the decision to use this specific isomer ((R,R)) over the (S,S) or (R,S) variants is often driven by the "Magic Methyl" effect on potency . The C2-substituent forces the piperazine ring into a specific chair conformation.

-

Equatorial Preference: The bulky 1-hydroxyethyl group will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions.[1]

-

Vector Control: This locks the N4-nitrogen lone pair and any attached substituents into a defined vector, critical for accessing specific pockets in enzymes (e.g., the hinge region of kinases or the aspartyl protease active site).

Pathway Diagram: Stereocontrolled Scaffold Utility

The following diagram illustrates how this scaffold directs downstream synthesis.

Figure 1: Strategic utilization of the scaffold. The orthogonal reactivity allows independent modification of the "North" (N1), "South" (N4), and "East" (C2-OH) sectors.[1]

Experimental Protocols

Protocol A: Regioselective N4-Arylation (Buchwald-Hartwig)

Objective: To attach an aryl pharmacophore to the N4 position without affecting the unprotected hydroxyl group or the N1-Boc group.[1] Rationale: The secondary amine at N4 is significantly more nucleophilic than the secondary alcohol at C2. Under mild Buchwald conditions, O-arylation is negligible, avoiding the need for O-protection.[1]

Materials:

-

Scaffold: (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine (1.0 equiv)[1]

-

Aryl Halide: Ar-Br or Ar-I (1.1 equiv)[1]

-

Catalyst: Pd₂(dba)₃ (2 mol%)[1]

-

Ligand: XPhos or RuPhos (4 mol%) (RuPhos preferred for secondary amines)[1]

-

Base: Cs₂CO₃ (2.0 equiv) (Weaker bases prevent O-arylation)[1]

-

Solvent: 1,4-Dioxane (anhydrous, degassed)[1]

Procedure:

-

Setup: In a glovebox or under Argon, charge a reaction vial with Pd₂(dba)₃, Ligand, Cs₂CO₃, and the Aryl Halide.

-

Addition: Dissolve the piperazine scaffold in 1,4-Dioxane (0.2 M concentration) and add to the vial.

-

Reaction: Seal and heat to 80–100°C for 4–12 hours. Monitor by LCMS.[2]

-

Checkpoint: The N1-Boc group is stable at these temperatures under basic conditions.[1]

-

-

Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc). Concentrate the filtrate.

-

Purification: Flash chromatography (Hexane/EtOAc). The product usually elutes later than the starting material due to increased lipophilicity of the aryl group, though the OH group keeps it somewhat polar.

Protocol B: Stereochemical Inversion via Mitsunobu Reaction

Objective: To invert the (R)-hydroxyl center to an (S)-azide or (S)-ester, accessing the syn diastereomer or introducing a nitrogen nucleophile.[1] Rationale: The Mitsunobu reaction proceeds via an Sɴ2 mechanism, guaranteeing Walden inversion. This transforms the (R)-alcohol into an (S)-center.[1]

Materials:

-

Substrate: N4-substituted (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine (1.0 equiv)[1]

-

Note: It is recommended to substitute N4 before Mitsunobu to prevent phosphine interaction with the secondary amine.

-

-

Nucleophile: Diphenylphosphoryl azide (DPPA) or Benzoic Acid (1.2 equiv)[1]

-

Reagent 1: Triphenylphosphine (PPh₃) (1.5 equiv)[1]

-

Reagent 2: DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)[1]

-

Solvent: THF (anhydrous)

Procedure:

-

Cooling: Dissolve Substrate, PPh₃, and Nucleophile in THF (0.1 M) and cool to 0°C .

-

Activation: Dropwise add DIAD over 15 minutes. The solution will turn yellow.

-

Reaction: Warm to Room Temperature and stir for 12–24 hours.

-

Quench: Add a small amount of water or MeOH.

-

Purification: Concentrate and purify via column chromatography.

Synthesis of the Scaffold (Reference Route)

While commercially available, the synthesis of the specific (R,R) isomer typically follows a route designed to establish the two chiral centers sequentially.

Route: D-Threonine (or D-Allothreonine) Cyclization vs. Acetyl Reduction.[1] The most robust industrial route involves:

-

(R)-N1-Boc-Piperazine-2-carboxylic acid (Starting Material).

-

Weinreb Amide Formation: Coupling with N,O-dimethylhydroxylamine.[1]

-

Grignard Addition: Reaction with MeMgBr to form the (R)-2-acetylpiperazine ketone.[1]

-

Stereoselective Reduction:

-

Using L-Selectride or CBS-Catalyst (Corey-Bakshi-Shibata) to reduce the ketone.[1]

-

Outcome: This step determines the C2-sidechain stereochemistry.[1] The (R)-scaffold directing the hydride attack usually favors the anti (R,R) isomer (1,2-induction).[1]

-

Validation: Verify diastereomeric ratio (d.r.) via Chiral HPLC.[1]

-

Figure 2: Synthetic pathway to the (R,R) scaffold.[1][3][4]

References

-

Scaffold Synthesis & Properties

-

N-Arylation Protocols

-

Mitsunobu Inversion

-

Stereoselective Reduction (General Methodology)

-

Source: Corey, E. J., & Helal, C. J. "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method." Angewandte Chemie International Edition, 37(15), 1986-2012.[1] Link[1]

- Context: Establishing the C2-sidechain stereochemistry

-

-

Commercial Availability & CAS Data

Sources

- 1. chemscene.com [chemscene.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (R)-1-N-Boc-2-(hydroxymethyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 4. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem [pubchem.ncbi.nlm.nih.gov]

applications of chiral piperazine derivatives in pharmaceuticals

Abstract

The piperazine ring is widely recognized as a "privileged scaffold" in medicinal chemistry, serving as the core structural motif in numerous blockbuster drugs, including Imatinib (anticancer), Olanzapine (antipsychotic), and Indinavir (antiviral).[1][2] While achiral piperazines are common, the introduction of chirality—specifically at the C2 and C3 positions—dramatically alters the physicochemical space and receptor binding affinity. This application note provides a rigorous technical guide for the asymmetric synthesis of chiral piperazine derivatives and their subsequent enantioselective analysis using Chiral HPLC. These protocols are designed to ensure high enantiomeric excess (

Pharmacological Significance: The Chiral Imperative

In receptor-ligand interactions, the piperazine ring often acts as a semi-rigid linker that orients pharmacophores into specific binding pockets. Introducing a chiral center on the piperazine ring locks the conformation, potentially converting a promiscuous binder into a highly selective agonist or antagonist.

-

Conformational Locking: Substituents at the C2 position force the piperazine ring into a specific chair conformation, minimizing the entropic penalty upon binding.

-

Eutomer vs. Distomer: For G-Protein Coupled Receptors (GPCRs), one enantiomer (the eutomer) often exhibits nanomolar affinity, while the other (the distomer) may be inactive or off-target. For example, in D3 receptor agonists, specific chiral configurations are required to discriminate between D2 and D3 subtypes.

Visualizing the Mechanism

The following diagram illustrates how chiral substitution dictates the "lock-and-key" fit within a receptor binding pocket.

Figure 1: Mechanistic differentiation between piperazine enantiomers at the receptor site. The (S)-enantiomer aligns with the binding pocket, while the (R)-enantiomer faces steric rejection.

Synthetic Protocol: Asymmetric Synthesis via Piperazin-2-ones

Direct asymmetric hydrogenation of pyrazines is efficient but often requires high pressure and expensive Ruthenium/Rhodium catalysts. A more versatile and laboratory-friendly approach is the reduction of chiral piperazin-2-ones , which can be synthesized from amino acids or via asymmetric allylic alkylation.

Methodology: Reduction of Chiral Piperazin-2-ones

This protocol outlines the reduction of an N-protected chiral piperazin-2-one to the corresponding chiral piperazine, preserving the stereocenter.[2]

Reagents & Equipment:

-

Substrate: (S)-4-Benzyl-3-methylpiperazin-2-one (derived from L-Alanine).

-

Reducing Agent: Lithium Aluminum Hydride (LiAlH

) or Borane-THF complex (BH -

Solvent: Anhydrous THF (Tetrahydrofuran).

-

Equipment: 3-neck round bottom flask, reflux condenser, N

line.

Step-by-Step Protocol:

-

Setup: Flame-dry a 250 mL 3-neck flask and purge with Nitrogen. Add (S)-4-Benzyl-3-methylpiperazin-2-one (1.0 eq, 10 mmol) and dissolve in anhydrous THF (50 mL).

-

Addition: Cool the solution to 0°C. Cautiously add LiAlH

(3.0 eq) pellets or dropwise add BH -

Reflux: Allow the mixture to warm to room temperature, then heat to reflux (66°C) for 12–16 hours. Monitor by TLC (disappearance of the amide carbonyl spot).

-

Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Carefully add:

- mL Water

- mL 15% NaOH

- mL Water

-

(Where

= grams of LiAlH

-

Isolation: Stir until a white granular precipitate forms. Filter through a Celite pad.

-

Purification: Concentrate the filtrate. Purify the resulting oil via flash column chromatography (DCM:MeOH:NH

OH, 90:10:1).

Critical Control Point: Ensure the reaction is fully quenched before workup. Incomplete reduction of the amide leads to mixtures that are difficult to separate.

Analytical Protocol: Chiral HPLC Method Development

Separating piperazine enantiomers is challenging due to the basicity of the secondary amines, which often interact with residual silanols on the column stationary phase, causing severe peak tailing.

The Solution: Use of immobilized polysaccharide columns with basic additives.

Recommended Conditions

| Parameter | Specification | Rationale |

| Column | Chiralpak IC or Chiralpak AD-H (4.6 x 250 mm, 5 µm) | Immobilized phases (IC) tolerate wider solvent ranges; AD-H is standard for amines. |

| Mobile Phase | Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) | Normal phase mode provides high selectivity. |

| Ratio | 90 : 10 : 0.1 (v/v/v) | High organic content. DEA is critical to mask silanols. |

| Flow Rate | 1.0 mL/min | Standard analytical flow.[3] |

| Detection | UV @ 210–254 nm | Piperazines have weak chromophores; low UV or derivatization may be needed. |

| Temperature | 25°C - 35°C | Lower temp often improves resolution ( |

Method Development Workflow

The following decision tree guides the optimization of the separation method.

Figure 2: Step-by-step logic for developing a robust Chiral HPLC method for basic piperazine derivatives.

System Suitability Criteria

For a method to be considered valid for QC release:

-

Resolution (

): > 1.5 (Baseline separation). -

Tailing Factor (

): < 1.5 (Ensures minimal silanol interaction). -

Repeatability: %RSD of peak area < 2.0% (n=5 injections).

Case Study: D3 Receptor Agonists

Context: Dopamine D3 receptor agonists are potential therapeutics for substance use disorders.[4] The selectivity for D3 over D2 is notoriously difficult to achieve due to high homology.

Application: Researchers synthesized "bitopic" ligands containing a piperazine core.

-

Challenge: The achiral piperazine linker provided moderate affinity but poor selectivity.

-

Solution: Introducing a trans-2,3-dichloro-phenylpiperazine moiety or utilizing (S)-2-methylpiperazine derivatives.

-

Result: The (S)-enantiomer demonstrated a 10-fold increase in D3 selectivity compared to the racemate, driven by specific hydrophobic interactions in the secondary binding pocket that were sterically inaccessible to the (R)-enantiomer.

References

-

Stoltz Group (Caltech). (2011). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones. Retrieved from [Link]

-

National Institutes of Health (PMC). (2021). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor selective agonists.[4] Retrieved from [Link]

-

Phenomenex. (2020). HPLC Technical Tip: Chiral Method Development Strategies. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[3] Retrieved from [Link]

Sources

stereoselective synthesis using (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine

Application Note: Stereoselective Synthesis & Utilization of (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine

Abstract & Core Significance

The chiral scaffold (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine represents a high-value building block in modern medicinal chemistry. Unlike simple piperazines, this structure offers a pre-defined vector for substituents via the hydroxyethyl side chain and a rigid stereochemical handle at the C2 position.

This Application Note details the Dynamic Kinetic Resolution (DKR) synthesis of this scaffold from racemic precursors and its subsequent application in generating diazabicyclic [2.2.2] systems . By utilizing Asymmetric Transfer Hydrogenation (ATH), researchers can achieve diastereomeric ratios (dr) >98:1 and enantiomeric excesses (ee) >99%, essential for structure-activity relationship (SAR) consistency in GPCR and kinase inhibitor programs.

Strategic Synthesis: The DKR Protocol

The most efficient route to the (R,R) isomer is not via de novo synthesis from amino acids (which is step-intensive), but through the Asymmetric Transfer Hydrogenation (ATH) of 1-Boc-2-acetylpiperazine. Because the C2 position of the 2-acetylpiperazine is labile (alpha to both a carbonyl and an amine), it undergoes rapid racemization in the presence of base. This allows for a Dynamic Kinetic Resolution where the chiral catalyst selectively reduces one enantiomer of the ketone, while the unreactive enantiomer continuously racemizes to replenish the reactive pool.

Protocol 1: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesize (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine from racemic 1-Boc-2-acetylpiperazine.

Materials:

-

Substrate: 1-Boc-2-acetylpiperazine (Racemic)

-